molecular formula C14H9F B1626798 2-Fluoroanthracene CAS No. 21454-60-4

2-Fluoroanthracene

Cat. No. B1626798
CAS RN: 21454-60-4
M. Wt: 196.22 g/mol
InChI Key: PTDCKZPDRHRAEF-UHFFFAOYSA-N
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Description

2-Fluoroanthracene (2FA) is a dehalogenating agent that can be used to remove fluorine from organic compounds . It has a molecular formula of C14H9F and a molecular weight of 196.22 g/mol .


Synthesis Analysis

2FA is synthesized by the diazotization of anthranilic acid in aqueous ammonia and then converted to 2FA by hydrogenation . Anthracene derivatives have been extensively studied over the years because of their interesting photophysical, photochemical, and biological properties . The most familiar methods to obtain substituted anthracenes include Friedel–Crafts reactions, Elbs reaction, aromatic cyclodehydration, Bradsher-type reactions from diarylmethanes, and, more recently, metal-catalyzed reactions with alkynes .


Molecular Structure Analysis

The molecular structure of 2FA can be analyzed using various techniques such as industrial/elemental analysis, FTIR, XPS, XRD, and solid 13C NMR . Mass spectrometry (MS) is extensively used for the analysis of molecular structures of unknown compounds in the gas phase .


Chemical Reactions Analysis

Anthracene and anthracene derivatives have been extensively studied over the years because of their interesting photophysical, photochemical, and biological properties . They are currently the subject of research in several areas, which investigate their use in the biological field and their application in OLEDs, OFETs, polymeric materials, solar cells, and many other organic materials .


Physical And Chemical Properties Analysis

The physical and chemical properties of a material like 2FA can be analyzed using a variety of techniques . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .

Scientific Research Applications

1. Fluorescence Applications

2-Fluoroanthracene derivatives, like Anthradan, have been synthesized and utilized for their environment-sensitive fluorescence properties. These compounds, including 2-cyano-6-dihexylaminoanthracene and 2-propionyl-6-dihexylaminoanthracene, are part of the family of naphthalene PRODAN fluorophores. They are notable for their spectral red shift, which helps avoid the autofluorescence of biological systems and provides more favorable excitation wavelengths for fluorescence applications. They also display high quantum yields in various solvents and have been used to image single molecules in polymer hosts (Lu et al., 2006).

2. Photodimerization in Fluid Solution

Anthracene and its derivatives, including 2-Fluoroanthracene, are known for their photophysical and photochemical properties. They serve as energy migration probes in polymers, triplet sensitizers, molecular fluorosensors, electron acceptor or donor chromophores in artificial photosynthesis, and photochromic substrates in 3D memory materials. A remarkable feature of these compounds is their ability to photodimerize under UV irradiation, leading to significant changes in their physical properties (Bouas-laurent et al., 2000).

3. Synthesis and Characterization

The synthesis of various fluoroanthracenes and their characterization, including the study of their NMR spectra, is an essential aspect of understanding and utilizing these compounds in scientific research. The synthesis of three fluoroanthracenes and their characterization through 19F NMR spectra have provided valuable insights into the chemical nature and properties of these compounds (Dewar & Michl, 1970).

4. Development of Fluorophores

2-Fluoroanthracene derivatives have been used in the development of new fluorophores. For example, a [2+2+2] cyclotrimerization approach was developed for anthracenes and 2-azaanthracenes, enabling the rapid construction of compound arrays and assembly of a collection of fluorophores for photochemical evaluation (Zou et al., 2008).

5. Fluorogenic Reactions in Biochemistry

Fluorogenic reactions involving anthracene azides, a category of compounds that include 2-Fluoroanthracene derivatives, have broad applications in biolabeling, synthesis of fluorescent dyes, and materials development. These reactions are important for designing new types of fluorogenic reactions, particularly in the context of biochemistry and molecular biology (Xie et al., 2008).

Scientific Research Applications of 2-Fluoroanthracene

Fluorescence Applications

2-Fluoroanthracene derivatives have been developed as environment-sensitive fluorophores. For instance, Anthradan, synthesized from 2,6-diaminoanthraquinone, exhibits polarity-sensitive emission and high quantum yields in various solvents, making it useful in fluorescence applications, especially for imaging single molecules in polymer hosts (Lu et al., 2006).

Photodimerization Properties

Anthracene and its derivatives, including 2-Fluoroanthracene, are utilized in photodimerization processes under UV irradiation. This property has applications in creating photochromic substrates for 3D memory materials and as electron acceptor or donor chromophores in artificial photosynthesis (Bouas-laurent et al., 2000).

Synthesis and Characterization

The synthesis and characterization of 2-Fluoroanthracene, including studies on its 19F NMR spectra, have been crucial in understanding its chemical properties. This knowledge is fundamental for its application in various scientific research fields (Dewar & Michl, 1970).

Development of Fluorophores

2-Fluoroanthracene compounds are also employed in the development of new fluorophores, as demonstrated by a [2+2+2] cyclotrimerization approach for the rapid construction of compound arrays and assembly of a collection of fluorophores for photochemical evaluation (Zou et al., 2008).

Fluorogenic Reactions in Biochemistry

In biochemistry, fluorogenic reactions involving anthracene azides, a class of compounds that includes 2-Fluoroanthracene derivatives, have broad applications in biolabeling, fluorescent dye synthesis, and materials development. These reactions are essential for designing new fluorogenic reactions, especially in molecular biology and biochemistry (Xie et al., 2008).

Safety And Hazards

The safety data sheet for anthracene, a related compound, indicates that it may form combustible dust concentrations in air, causes skin irritation, and causes serious eye irritation . It’s important to handle 2FA with care, using appropriate personal protective equipment.

Future Directions

The future directions for 2FA and similar compounds could involve exploring their potential as fluorescence emitters for biomedical applications . Additionally, the development of new materials and the establishment of structure–function relationships are areas of ongoing research .

properties

IUPAC Name

2-fluoroanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F/c15-14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTDCKZPDRHRAEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40475935
Record name 2-FLUOROANTHRACENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoroanthracene

CAS RN

21454-60-4
Record name 2-FLUOROANTHRACENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
SP Anand, LA Quarterman, PA Christian… - The Journal of …, 1975 - ACS Publications
… showed theformation of 1-fluoroanthracene, 2-fluoroanthracene, and 9-fluoroanthracene in … Further elution with n-hexane-chloroform (3:1) gave yellow, crystalline 2-fluoroanthracene, …
Number of citations: 32 pubs.acs.org
JE McMurry, T Hoz - The Journal of Organic Chemistry, 1975 - ACS Publications
… showed theformation of 1-fluoroanthracene, 2-fluoroanthracene, and 9-fluoroanthracene in … Further elution with n-hexane-chloroform (3:1) gave yellow, crystalline 2-fluoroanthracene, …
Number of citations: 25 pubs.acs.org
AY Meyer, A Goldblum - Israel Journal of Chemistry, 1973 - Wiley Online Library
… In analogy with the published synthesis of 2-fluoroanthracene [6], the preparation of the I-derivative (I) was started by a Clemmensen reduction of 2-fluoro-6-benzoylbenzoic acid. This …
Number of citations: 13 onlinelibrary.wiley.com
E Rochlin, Z Rappoport - The Journal of Organic Chemistry, 2003 - ACS Publications
… Careful bromination of 2-fluoroanthracene 13 afforded a good yield (70%) of 9-bromo-2-fluoroanthracene 6, accompanied by a small amount of the 9,10-dibromo derivative. …
Number of citations: 22 pubs.acs.org
RP Steiner, J Michl - Journal of the American Chemical Society, 1978 - ACS Publications
Magnetic circular dichroism of anthracene, nine of its derivatives, acridine, and phenazine is reported and interpret-ed. Evidence for the assignment of the controversial Lb transition and …
Number of citations: 59 pubs.acs.org
MJS Dewar, J Kelemen - The Journal of Chemical Physics, 1968 - pubs.aip.org
The procedures developed in previous papers of this series have been extended to aromatic fluorides, using 19 F NMR chemical shifts as a guide to the selection of parameters for …
Number of citations: 57 pubs.aip.org
J Blum, ED Bergmann - The Journal of Organic Chemistry, 1967 - ACS Publications
Several fluorine derivatives of carcinogenic poly-cyclic hydrocarbons havebeen described. 1 In thepresent paper the 4-fluoro derivative of the powerful carcinogenbenzo [a [pyrene has …
Number of citations: 9 pubs.acs.org
R Filler - Israel Journal of Chemistry, 1978 - Wiley Online Library
Xenon fluorides, especially XeF 2 and the intercalates of XeF 4 and XeF 6 in graphite, react with a broad range of aromatic compounds to provide a convenient direct route to …
Number of citations: 144 onlinelibrary.wiley.com
R Bolton - Second Supplements to the 2nd Edition of Rodd's …, 1991 - Elsevier
Publisher Summary Substituted phenanthrenes have been obtained by the coupling of acetylenes or with 2-biphenylyl diazonium ions in pyridine. The names of derivatives of …
Number of citations: 2 www.sciencedirect.com
ED Bergmann, J Blum, S Butanaro - The Journal of Organic …, 1961 - ACS Publications
… (97%) of the intensely fluorescent, colorless platelets of 2-fluoroanthracene, mp 212. The product sublimesbefore the mp X™xc“ 253 (5.10); 283 (inflection; 3.04); 287 (inflection; 2.88);…
Number of citations: 12 pubs.acs.org

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